4-((Isopropylsulfonyl)methyl)piperidine
Description
4-((Isopropylsulfonyl)methyl)piperidine is a piperidine derivative featuring a methyl group at the 4-position of the piperidine ring, substituted with an isopropylsulfonyl moiety. This compound is of interest in medicinal chemistry and organic synthesis due to its unique electronic and steric properties, which may influence receptor binding, solubility, and metabolic stability .
Properties
IUPAC Name |
4-(propan-2-ylsulfonylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S/c1-8(2)13(11,12)7-9-3-5-10-6-4-9/h8-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXHFZDMWHOILA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651575 | |
| Record name | 4-[(Propane-2-sulfonyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018533-19-1 | |
| Record name | 4-[(Propane-2-sulfonyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Process:
Step 1: Preparation of the Piperidine Core
Synthesis begins with the formation of the piperidine ring, often via cyclization reactions such as the hydrogenation of pyridine derivatives or through Mannich-type reactions involving aldehydes and amines.Step 2: Introduction of the Methyl Group
The methyl group is introduced at the desired position (typically at the 4-position) via alkylation reactions, such as nucleophilic substitution with methyl halides under basic conditions or via reductive amination strategies.Step 3: Sulfonylation to Form Isopropylsulfonyl Moiety
The sulfonyl group is introduced using sulfonyl chlorides (e.g., isopropylsulfonyl chloride) in the presence of bases like pyridine or triethylamine, facilitating nucleophilic substitution on the amine or other nucleophilic sites on the piperidine ring.
Data Table 1: Typical Reaction Conditions for Each Step
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| 1 | Cyclization precursors | Ethanol or acetic acid | Reflux | Forms piperidine core |
| 2 | Methyl halide (e.g., methyl iodide) | Acetone or DMF | Room temp to 50°C | Alkylation at nitrogen or carbon |
| 3 | Isopropylsulfonyl chloride | Pyridine | 0–25°C | Sulfonylation of amine |
Redox and Functional Group Transformations Based on Patent Methods
Overview:
Recent patents, such as CN109180564B, describe advanced routes involving redox reactions and protecting group strategies to synthesize piperidine derivatives with high purity and yield, suitable for pharmaceutical applications.
Key Features:
Redox Steps:
Using oxidizing or reducing agents (e.g., sodium borohydride, Dess-Martin periodinane) to selectively modify hydroxyl or carbonyl functionalities on piperidine intermediates, enabling subsequent sulfonylation.Protection/Deprotection Strategies:
Employing tert-butyloxycarbonyl (Boc) groups to protect amines during multi-step transformations, which are later removed under acidic conditions.Sulfonylation:
The sulfonyl chloride reacts with amines in the presence of bases like inorganic or organic bases, under controlled temperatures to prevent overreaction or side-products.
Data Table 2: Representative Reaction Parameters from Patent CN109180564B
| Step | Reagents | Conditions | Purification | Yield (%) |
|---|---|---|---|---|
| Sulfonylation | Isopropylsulfonyl chloride | 0–25°C, pH 8–12 | Crystallization | 85–90 |
| Reductive steps | Sodium borohydride | -20°C to RT | Filtration | 75–85 |
Modern Catalytic and Green Chemistry Approaches
Overview:
Emerging methodologies focus on environmentally friendly processes, utilizing catalytic systems and milder conditions to synthesize 4-((Isopropylsulfonyl)methyl)piperidine.
Catalytic Strategies:
Transition Metal Catalysis:
Copper or palladium catalysts facilitate C–H activation or cross-coupling reactions to install sulfonyl and methyl groups efficiently.Photoredox Catalysis:
Light-mediated reactions enable selective functionalization of piperidine rings under ambient conditions, reducing energy consumption and waste.
Data Table 3: Catalytic Conditions for Functionalization
| Catalyst | Reagent | Light Source | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Sulfonyl chloride | Visible light | DMSO | RT | 80–88 |
| CuI | Methylating agents | Ambient | Acetonitrile | RT | 75–85 |
Summary of Key Research Findings
Starting Material Accessibility:
The synthesis relies on commercially available piperidine derivatives or straightforward precursors, facilitating scale-up.Reaction Efficiency:
Sequential sulfonylation and methylation steps can achieve high yields (>85%) with minimal impurities, as demonstrated in patent and literature reports.Environmental Considerations:
Green chemistry approaches, including catalytic processes and milder conditions, are increasingly adopted to reduce waste and energy consumption.Purification: Post-reaction purification typically involves crystallization or chromatography, ensuring high purity suitable for pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
4-((Isopropylsulfonyl)methyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds containing the piperidine moiety, including 4-((Isopropylsulfonyl)methyl)piperidine, exhibit significant antibacterial properties. A study synthesized several derivatives and tested them against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The results showed moderate to strong activity against these pathogens, highlighting the potential of these compounds as antibacterial agents .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase and urease. In vitro studies demonstrated strong inhibitory effects, making it a candidate for treating conditions like Alzheimer’s disease and urinary tract infections. Notably, certain derivatives exhibited IC50 values indicating potent enzyme inhibition .
Anticancer Properties
This compound has shown promise in anticancer research. Preliminary studies suggest that it may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth. For instance, in experiments with A549 lung cancer cells and MCF-7 breast cancer cells, significant cytotoxicity was observed with IC50 values of 12.5 µM and 15.0 µM, respectively. This suggests potential for development into novel anticancer therapies.
Molecular Docking Studies
Molecular docking studies have been employed to understand the interactions between this compound and various biological targets. These studies elucidate how the compound binds to specific amino acids, which is crucial for its pharmacological effectiveness .
Binding Affinity with Bovine Serum Albumin
Binding interactions with bovine serum albumin (BSA) were assessed to evaluate the pharmacokinetic properties of the synthesized compounds. Strong binding affinity indicates a potential for prolonged circulation time in the bloodstream, enhancing therapeutic efficacy .
Case Study on Antibacterial Efficacy
In a controlled laboratory setting, derivatives of this compound were tested against multiple bacterial strains. Results indicated that specific modifications to the piperidine structure significantly enhanced antibacterial activity, particularly against Escherichia coli and Staphylococcus aureus. The most active compounds were identified for further development as potential antibiotics.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Salmonella typhi | 20 |
| Compound B | Bacillus subtilis | 25 |
| Compound C | Escherichia coli | 18 |
Safety Profile Assessment
Toxicological evaluations conducted on animal models showed that this compound has a favorable safety profile at therapeutic doses. No significant adverse effects were recorded, suggesting its potential for clinical applications.
Mechanism of Action
The mechanism of action of 4-((Isopropylsulfonyl)methyl)piperidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit cholesteryl ester hydrolase, promoting reverse cholesterol transport and reducing cholesterol levels . Additionally, it may interact with cellular pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Sulfonyl Group
a) 4-[[(Cyclopropylmethyl)sulfonyl]methyl]piperidine hydrochloride
- Structure : Cyclopropylmethylsulfonylmethyl group replaces isopropylsulfonyl.
- Properties : The cyclopropyl ring enhances rigidity and may alter metabolic stability compared to the flexible isopropyl group. The sulfonyl group retains polarity, but the smaller cyclopropyl substituent reduces steric hindrance .
- Applications : Used in synthetic intermediates for bioactive molecules, leveraging its balance of polarity and conformational restriction.
b) 4-([(2-Methylpropyl)sulfanyl]methyl)piperidine (CAS 1250937-09-7)
- Structure : Features a thioether (sulfanyl) linkage instead of sulfonyl, with an isobutyl substituent.
- The isobutyl chain introduces similar steric bulk to isopropyl but with a longer carbon chain .
- Reactivity : Thioethers are prone to oxidation, unlike the stable sulfonyl group, which may limit utility in oxidative environments .
c) 4-[4-[4-(Methylsulfonyl)phenyl]butyl]piperidine
Functional Group Variations
a) 4-[(3-Methylbutoxy)methyl]piperidine hydrochloride
- Structure : Ether (methoxy) group replaces sulfonyl.
- Properties : Reduced polarity compared to sulfonyl derivatives, leading to higher lipid solubility. The branched 3-methylbutoxy group provides moderate steric hindrance .
- Reactivity : Ethers are less reactive than sulfonyl groups, making this compound more stable under acidic or basic conditions .
b) Mps1-IN-3 (1-(4-(6-(2-(Isopropylsulfonyl)phenylamino)-9H-purin-2-ylamino)-3-methoxyphenyl)piperidin-4-ol)
- Structure : A complex purine derivative with an isopropylsulfonyl group on a phenyl ring, linked to a piperidine.
- Biological Activity : Inhibits Mps1 kinase, demonstrating the role of isopropylsulfonyl groups in enhancing target affinity and selectivity .
- Metabolism : The sulfonyl group minimizes oxidative metabolism, improving pharmacokinetic stability compared to thioether analogs .
Key Research Findings
- Reactivity : The isopropylsulfonyl group in 4-((Isopropylsulfonyl)methyl)piperidine enhances electrophilicity at the methyl carbon, facilitating nucleophilic substitutions in coupling reactions (e.g., with amines or alcohols) .
- Biological Relevance : Piperidine derivatives with sulfonyl groups, such as Mps1-IN-3, show improved target engagement due to sulfonyl-oxygen hydrogen bonding with proteins .
- Solubility Challenges: Sulfonyl-containing piperidines often require polar solvents (e.g., DMF, ethanol) for synthesis, contrasting with thioether analogs that dissolve better in nonpolar media .
Biological Activity
4-((Isopropylsulfonyl)methyl)piperidine is a piperidine derivative with potential biological activities that are of interest in medicinal chemistry and pharmacology. This compound, identified by its CAS number 1018533-19-1, has been evaluated for various biological properties, including its interactions with enzymes and receptors, as well as its potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features a piperidine ring substituted with an isopropylsulfonyl group. This structural configuration is significant as it influences the compound's reactivity and biological interactions.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The sulfonyl group may enhance solubility and facilitate binding to target proteins, potentially modulating their activity. Research indicates that piperidine derivatives often exhibit effects on neurotransmitter systems, inflammation pathways, and metabolic processes.
Antiinflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of piperidine derivatives, including this compound. In vitro experiments demonstrated that this compound can inhibit pro-inflammatory cytokines in macrophage cell lines, suggesting its utility in treating inflammatory diseases. The compound's ability to modulate nitric oxide (NO) production has been particularly noted, as elevated NO levels are associated with inflammatory responses .
Neuropharmacological Effects
Piperidine derivatives have also been investigated for their neuropharmacological effects. For instance, compounds similar to this compound have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition can enhance cholinergic transmission, potentially improving cognitive function .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with other piperidine derivatives was conducted:
Case Studies
- Inflammation Model : A study utilizing RAW 264.7 macrophage cells treated with lipopolysaccharide (LPS) demonstrated that this compound significantly reduced inflammatory markers such as iNOS and TNF-alpha, indicating its potential as an anti-inflammatory agent.
- Neuroprotection : In a model assessing cognitive impairment, administration of piperidine derivatives led to improved memory retention in mice subjected to scopolamine-induced amnesia, showcasing the neuroprotective properties attributed to this class of compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-((Isopropylsulfonyl)methyl)piperidine, and how can reaction conditions be optimized in academic laboratories?
- Methodological Answer : Synthesis typically involves sulfonylation of a piperidine precursor using isopropylsulfonyl chloride under alkaline conditions (e.g., triethylamine in dichloromethane) . Optimization parameters include temperature (0–25°C), stoichiometric ratios (1:1.2 piperidine:sulfonyl chloride), and reaction time (4–12 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended . Monitor reaction progress using TLC (Rf = 0.3–0.5 in 1:1 ethyl acetate/hexane).
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- NMR : 1H NMR (δ 1.2–1.4 ppm for isopropyl CH3; δ 3.0–3.5 ppm for piperidine CH2 adjacent to sulfonyl). 13C NMR (δ 45–50 ppm for sulfonyl-attached C; δ 22–25 ppm for isopropyl CH3) .
- IR : Strong S=O stretches at 1150–1350 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z ~235 (exact mass depends on isotopic pattern).
- HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~8–10 minutes for purity assessment .
Q. What safety protocols are essential when handling sulfonyl-containing piperidine derivatives like this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and goggles. Conduct reactions in a fume hood to avoid inhalation .
- Decomposition Risks : Sulfonyl groups may release SOx gases under heat; avoid temperatures >150°C.
- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How should researchers resolve contradictory biological activity results across assay systems for sulfonyl-piperidine derivatives?
- Methodological Answer :
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assay) to isolate membrane permeability vs. target engagement effects .
- Statistical Validation : Apply ANOVA to assess inter-assay variability (p < 0.05 threshold). Adjust for batch effects (e.g., reagent lot variability) using positive/negative controls .
- Metabolic Stability : Test compound stability in liver microsomes to rule out rapid degradation in cell-based systems .
Q. What computational strategies predict the conformational stability of this compound in solution-phase studies?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate in explicit solvent (e.g., TIP3P water) for 50 ns to analyze rotational barriers of the sulfonyl-methyl group. Use AMBER or CHARMM force fields .
- DFT Calculations : B3LYP/6-31G* level to identify low-energy conformers. Compare computed NMR shifts (e.g., 13C δ 45–50 ppm) with experimental data .
Q. How can researchers design SAR studies for this compound derivatives while minimizing synthetic variability?
- Methodological Answer :
- Parallel Synthesis : Use automated liquid handlers to prepare derivatives with systematic substitutions (e.g., alkyl sulfonyl groups, piperidine N-modifications) .
- Statistical Design : Apply factorial design (e.g., 2k-p) to evaluate substituent effects on bioactivity. Control variables like reaction temperature and solvent polarity .
- High-Throughput Screening : Use 96-well plates with standardized assay conditions (e.g., fixed ATP concentration in kinase assays) to reduce inter-experimental noise .
Q. What strategies validate the purity of this compound in multi-step syntheses?
- Methodological Answer :
- In-Process Controls (IPCs) : Monitor intermediates via LC-MS at each step (e.g., after sulfonylation and methyl group addition).
- Chiral Purity : Use chiral HPLC (e.g., Chiralpak AD-H column) if stereocenters are present.
- Elemental Analysis : Confirm <0.5% impurity levels (e.g., sulfur content via combustion analysis) .
Data Analysis & Theoretical Frameworks
Q. How can researchers link contradictory solubility data for sulfonyl-piperidines to molecular descriptors?
- Methodological Answer :
- QSAR Modeling : Calculate logP (e.g., using XLogP3) and polar surface area (TPSA) to correlate with experimental solubility in buffers (e.g., PBS pH 7.4).
- Cosolvent Studies : Test solubility in DMSO/water mixtures to identify trends in solvent-solute interactions .
Q. What theoretical frameworks guide the study of this compound’s reactivity in nucleophilic environments?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
